Dioxopromethazine

説明

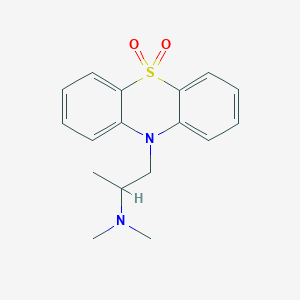

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)22(20,21)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXKCOBAFGSMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929821 | |

| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13582-96-2, 13754-56-8, 13582-97-3 | |

| Record name | 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5,5-dioxide, (-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13582-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxopromethazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13754-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5,5-dioxide, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13582-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxopromethazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013754568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIOXOPROMETHAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OOT1MR6XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dioxopromethazine Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxopromethazine hydrochloride is a phenothiazine (B1677639) derivative with a multifaceted pharmacological profile. It is recognized primarily for its potent antihistaminic and antitussive properties, with additional anticholinergic, anti-inflammatory, and weak sedative effects.[1][2][3] Structurally similar to promethazine, this compound is distinguished by the oxidation of the sulfur atom in the phenothiazine ring to a sulfone.[4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic actions of this compound hydrochloride, including its interactions with key receptor systems and the resultant downstream signaling cascades.

While this compound has been in clinical use, detailed quantitative data on its receptor binding affinities (e.g., Ki, IC50 values) are not extensively available in publicly accessible literature. To provide a relevant quantitative context, this guide presents comparative data for the closely related compound, promethazine, and other pertinent receptor ligands. The experimental protocols detailed herein are representative methodologies employed in the pharmacological characterization of compounds with similar mechanisms of action.

Core Mechanisms of Action

The therapeutic effects of this compound hydrochloride are primarily attributed to its antagonist activity at several key G-protein coupled receptors (GPCRs). These include:

-

Histamine (B1213489) H1 Receptor Antagonism: This is the principal mechanism for its anti-allergic effects.[5]

-

Muscarinic Acetylcholine (B1216132) Receptor Antagonism: This contributes to its anticholinergic effects, which can influence its antitussive and sedative properties.

-

Dopamine (B1211576) D2 Receptor Antagonism: As a phenothiazine derivative, some level of interaction with dopamine receptors is expected, which may contribute to its sedative effects.

Additionally, its potent antitussive action is thought to involve a central mechanism on the cough center, supplemented by its peripheral antihistaminic and anticholinergic activities. This compound has also been noted for its anti-inflammatory and local anesthetic properties.

Signaling Pathways

The antagonist activity of this compound hydrochloride at its target receptors leads to the inhibition of their respective downstream signaling pathways.

Histamine H1 Receptor Signaling Pathway (Antagonized by this compound)

This compound acts as an antagonist at the H1 histamine receptor, which is coupled to the Gq/11 family of G-proteins. Activation of this pathway by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). By blocking this receptor, this compound prevents these downstream events, thereby mitigating the inflammatory and allergic responses mediated by histamine.

Muscarinic Acetylcholine Receptor Signaling Pathways (Antagonized by this compound)

This compound exhibits anticholinergic properties through the antagonism of muscarinic acetylcholine receptors. These receptors have multiple subtypes with distinct signaling pathways. M1, M3, and M5 receptors are coupled to Gq/11 proteins, leading to PLC activation, similar to the H1 receptor. In contrast, M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, this compound can produce a range of effects, including reduced smooth muscle contraction and glandular secretions.

References

An In-depth Technical Guide to the Synthesis of Dioxopromethazine from Promethazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxopromethazine, also known as promethazine (B1679618) sulfone or promethazine 5,5-dioxide, is an oxidized derivative and metabolite of promethazine, a first-generation antihistamine of the phenothiazine (B1677639) class.[1][2] The synthesis of this compound from promethazine is a direct oxidation reaction that targets the sulfur atom within the core phenothiazine ring system. This conversion is of significant interest for metabolic studies, reference standard preparation, and exploring the structure-activity relationships of phenothiazine derivatives.

This guide details a common and effective pathway for the synthesis of this compound, focusing on the oxidation of promethazine using hydrogen peroxide in an acidic medium. The provided methodologies are based on established chemical principles for the oxidation of phenothiazine compounds.[3][4]

Core Synthesis Pathway: Oxidation of Promethazine

The primary transformation in the synthesis of this compound from promethazine is the oxidation of the sulfide (B99878) group in the phenothiazine ring to a sulfone (S → SO₂). This reaction requires a strong oxidizing agent capable of introducing two oxygen atoms onto the sulfur atom.

A widely used and effective method for this transformation is the use of hydrogen peroxide (H₂O₂) in glacial acetic acid.[3] The acetic acid acts as a solvent and catalyst, facilitating the oxidation of the sulfur atom. The overall reaction proceeds by first forming the intermediate sulfoxide (B87167), which is then further oxidized to the sulfone.

Reaction Pathway Diagram

The following diagram illustrates the single-step oxidation of promethazine to this compound.

Caption: Oxidation of promethazine to this compound.

Experimental Protocol

The following protocol is a representative method for the synthesis of this compound based on the oxidation of phenothiazines with hydrogen peroxide in glacial acetic acid.[3][5]

Materials:

-

Promethazine

-

Glacial Acetic Acid (CH₃COOH)

-

Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

-

Methanol (B129727) or Ethanol (B145695) (for recrystallization)

-

Deionized Water

Procedure:

-

Dissolution: In a suitable reaction vessel (e.g., a 250 ml glass jar), weigh 16.8 g of promethazine and add 104.6 g of glacial acetic acid.[5]

-

Stirring: Begin stirring the mixture to ensure the complete dissolution of promethazine.[5]

-

Oxidation: While stirring, slowly add an excess of 30% hydrogen peroxide to the solution. The reaction is exothermic, and the rate of addition should be controlled to maintain a safe temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), using silica (B1680970) gel as the stationary phase.[3]

-

Isolation: Once the reaction is complete, the product may precipitate from the solution. The crude product can be isolated by filtration.

-

Purification: The isolated solid should be washed with 30% ethanol and then recrystallized from a suitable solvent, such as methanol or acetone, to yield the purified this compound.[3]

Data Presentation

The following table summarizes key quantitative data and physical properties for the final product, this compound hydrochloride.

| Parameter | Value | Reference(s) |

| Chemical Name | This compound Hydrochloride | [1] |

| Synonyms | Promethazine Sulfone, Promethazine 5,5-dioxide | [1][2] |

| Molecular Formula | C₁₇H₂₁ClN₂O₂S | [2] |

| Molecular Weight | 316.42 g/mol (for free base) | [6] |

| Appearance | White powder | [1] |

| Melting Point | 127-129 °C | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

Alternative Synthesis Considerations

While the hydrogen peroxide method is common, other oxidation techniques have been developed for phenothiazine derivatives. These methods can offer advantages in terms of selectivity, reaction conditions, and environmental impact. Alternative approaches include:

-

Palladium-Catalyzed Oxidation: Using oxygen as the oxidant with a palladium acetate (B1210297) catalyst can provide a greener alternative to hydrogen peroxide, potentially increasing yield and safety.[4]

-

Electrochemical Synthesis: Direct electrochemical oxidation offers a reagent-free method for converting phenothiazines to their sulfoxide and sulfone metabolites.[7][8]

-

Nitrous Acid Oxidation: Aqueous nitrous acid can be used for the preparation of phenothiazine sulfoxides, which are intermediates in the synthesis of sulfones.[9]

The selection of a specific synthetic route will depend on factors such as scale, available equipment, desired purity, and environmental considerations. For the direct and high-yield synthesis of the sulfone, the hydrogen peroxide method remains a robust and well-documented choice.

References

- 1. Cas 13754-56-8,this compound HCL | lookchem [lookchem.com]

- 2. biocompare.com [biocompare.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound HCL | 13754-56-8 [chemicalbook.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Convenient oxidation of phenothiazine salts to their sulfoxides with aqueous nitrous acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of Dioxopromethazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine hydrochloride is a phenothiazine (B1677639) derivative with a multifaceted pharmacological profile. This document provides an in-depth technical guide on its core chemical and physical properties, mechanism of action, and analytical methodologies. Quantitative data are presented in structured tables for clarity, and key concepts are visualized through diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound hydrochloride, also known as Promethazine Sulfone, is a metabolite of Promethazine.[1] It is a white or yellowish crystalline powder with a bitter taste and is odorless.[2] The following tables summarize its key chemical and physical properties based on available data.

Chemical Identification

| Identifier | Value |

| Chemical Name | 10-[2-(Dimethylamino)propyl]-10H-phenothiazine 5,5-dioxide hydrochloride |

| Synonyms | Dioxoprome, Dioxopromethaxine Hydrochloride, Prothanon, 9,9-Dioxopromethazine[1] |

| CAS Number | 13754-56-8[1] |

| Molecular Formula | C₁₇H₂₀N₂O₂S·HCl[3] or C₁₇H₁₇ClN₂O₂S |

| Molecular Weight | 352.88 g/mol or 348.84708 g/mol |

| EINECS Number | 239-237-2 or 1308068-626-2 |

Physicochemical Properties

| Property | Value |

| Melting Point | 127-129℃ |

| Boiling Point | 478.451 °C at 760 mmHg or 502.7°C at 760 mmHg |

| Density | 1.224 g/cm³ |

| Solubility | Soluble in water, slightly soluble in ethanol. Chloroform (Slightly), Methanol (Slightly, Heated) |

| pKa (Predicted) | 8.88 ± 0.50 |

| Appearance | White to off-white powder |

| Vapor Pressure | 2.57E-09 mmHg at 25°C |

| Refractive Index | 1.605 |

| Flash Point | 243.159 °C |

Mechanism of Action and Pharmacological Effects

This compound hydrochloride exhibits a complex mechanism of action by targeting multiple receptor systems, which contributes to its diverse pharmacological effects. Its primary actions are antagonism of histamine (B1213489) H1, dopamine (B1211576) D2, and muscarinic acetylcholine (B1216132) receptors. There is also evidence suggesting modulation of serotonin (B10506) and glutamate (B1630785) pathways.

Receptor Antagonism

-

Histamine H1 Receptor Antagonism: This action is responsible for its antihistaminic effects, making it useful for treating allergic conditions such as pruritus and urticaria. This also contributes to its sedative properties.

-

Dopamine D2 Receptor Antagonism: By blocking D2 receptors in the brain, this compound can produce antiemetic and antipsychotic effects.

-

Muscarinic Acetylcholine Receptor Antagonism: Its anticholinergic properties contribute to its anti-nausea and anti-vomiting effects by reducing gastrointestinal motility and secretions. This can also lead to side effects like dry mouth and blurred vision.

Other Neuromodulatory Effects

Some studies suggest that this compound also interacts with serotonin receptors (5-HT2A and 5-HT2C) and modulates glutamate neurotransmission, which may contribute to a broader efficacy in neuropsychiatric disorders.

Pharmacological Profile

Based on its mechanism of action, this compound hydrochloride is characterized by the following pharmacological effects:

-

Antihistaminic

-

Sedative

-

Antiemetic

-

Anticholinergic

-

Antitussive

The following diagram illustrates the primary signaling pathways affected by this compound hydrochloride.

Caption: Primary mechanism of this compound HCl via receptor antagonism.

Experimental Protocols & Analytical Methods

Detailed, step-by-step experimental protocols for the synthesis or analysis of this compound hydrochloride are not extensively available in the public domain. However, the literature mentions several analytical techniques used for its detection and quantification, particularly in the context of pharmacokinetic studies.

Chromatographic Methods

A reliable and specific enantioselective HPLC-MS/MS method has been developed for the quantification of R- and S-Dioxopromethazine in rat plasma.

-

Sample Preparation: Plasma samples were alkalinized with 1 M Na₂CO₃, followed by liquid-liquid extraction of the this compound enantiomers and an internal standard (diphenhydramine) using ethyl acetate.

-

Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

-

Monitoring Transitions: The mass transitions monitored were m/z 317.2 → 86.1 for this compound enantiomers and m/z 256.2 → 167.1 for the internal standard.

-

Validation: The method demonstrated good linearity (r² > 0.995) in the range of 1.00 - 80.00 ng/mL, with a lower limit of quantitation (LLOQ) of 1.00 ng/mL. The intra-day and inter-day precisions (RSD%) were below 12.3%, and accuracies (RE%) were within -10.5% to 6.6%.

The following diagram provides a high-level workflow for this analytical method.

Caption: Workflow for HPLC-MS/MS analysis of this compound enantiomers.

Other Analytical Methods

Other cited methods for the detection of this compound hydrochloride include:

-

Fluorescence analysis

-

UV spectrophotometry

-

High-performance capillary electrophoresis

-

Flow injection chemiluminescence

-

Molecular imprinting electrode-based methods

Pharmacokinetics and Metabolism

This compound is a metabolite of Promethazine and is primarily metabolized in the liver and excreted via the kidneys. Pharmacokinetic studies in rats have shown that the disposition of this compound enantiomers is stereoselective, with significant differences observed in the main pharmacokinetic parameters between the R- and S-isomers. The chiral inversion of the enantiomers was not observed during these studies. The half-life of this compound is reported to be in the range of 20 to 30 hours, allowing for once-daily dosing.

Conclusion

This compound hydrochloride is a pharmacologically active compound with a well-defined profile as a multi-receptor antagonist. Its chemical and physical properties have been characterized, and analytical methods for its quantification in biological matrices are established. The stereoselective pharmacokinetics of its enantiomers present an important consideration for further drug development. This guide provides a foundational understanding for researchers and scientists working with this compound. Further research into detailed experimental protocols and comprehensive metabolic profiling would be beneficial to the scientific community.

References

The Biological and Pharmacological Profile of Dioxopromethazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine, a phenothiazine (B1677639) derivative, is a multifaceted compound with a range of biological activities. Primarily recognized as an antihistamine, its pharmacological profile also encompasses antitussive, anti-inflammatory, and sedative properties. This technical guide provides a comprehensive review of the current understanding of this compound's biological activities and its interactions with key molecular targets. While specific quantitative binding and functional data for this compound are not extensively available in publicly accessible literature, this document summarizes the qualitative findings and presents standardized experimental protocols relevant to its characterization. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and evaluation.

Introduction

This compound is a synthetic compound belonging to the phenothiazine class of drugs, which are known for their diverse pharmacological effects. Structurally related to promethazine, this compound exhibits a primary antihistaminic effect through its antagonism of the histamine (B1213489) H1 receptor.[1][2] Beyond its anti-allergic properties, it demonstrates significant antitussive activity, reportedly being 6-11 times more potent than codeine.[3] Its mechanism of action also involves the antagonism of dopamine (B1211576) D2 and muscarinic acetylcholine (B1216132) receptors, contributing to its sedative and anticholinergic effects.[1][4] Additionally, there is evidence suggesting a potential modulation of serotonin (B10506) and glutamate (B1630785) pathways.[5]

This guide aims to consolidate the available information on the biological activities and molecular targets of this compound, present relevant experimental methodologies for its pharmacological evaluation, and provide visual representations of associated signaling pathways and workflows.

Biological Activity and Molecular Targets

The primary biological activities of this compound and its known molecular targets are summarized in the tables below. It is important to note the limited availability of specific quantitative data such as binding affinities (Ki) or functional potencies (IC50/EC50) in the reviewed literature.

Table 1: Summary of this compound's Biological Activities

| Biological Activity | Effect | Quantitative Data |

| Antihistaminic | Alleviation of allergic symptoms.[1] | Data not available in the searched literature. |

| Antitussive | Suppression of cough reflex.[3] | Reported to be 6-11 times more potent than codeine.[3] |

| Anti-inflammatory | Reduction of inflammation. | Data not available in the searched literature. |

| Sedative | Induction of sedation.[1] | Data not available in the searched literature. |

| Anticholinergic | Inhibition of muscarinic acetylcholine receptor-mediated effects.[1][4] | Data not available in the searched literature. |

Table 2: Molecular Targets of this compound

| Molecular Target | Interaction | Quantitative Data (e.g., Ki, IC50) |

| Histamine H1 Receptor | Antagonist.[1][2] | Data not available in the searched literature. |

| Dopamine D2 Receptor | Antagonist.[1] | Data not available in the searched literature. |

| Muscarinic Acetylcholine Receptors | Antagonist.[1][4] | Data not available in the searched literature. |

| Serotonin (5-HT) Receptors | Potential modulation.[5] | Data not available in the searched literature. |

| Glutamate Pathways | Potential modulation.[5] | Data not available in the searched literature. |

Signaling Pathways

This compound exerts its effects by modulating several key signaling pathways through its interaction with G-protein coupled receptors (GPCRs).

Caption: this compound's antagonism of H1 receptor signaling.

Caption: this compound's antagonism of D2 receptor signaling.

Experimental Protocols

Detailed experimental protocols for this compound are scarce. Therefore, this section provides representative, standardized protocols for assessing the key biological activities of phenothiazine-like compounds.

Histamine H1 Receptor Binding Assay (In Vitro)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H1 receptor.[6][7][8][9]

Caption: Workflow for H1 receptor competitive binding assay.

-

Materials:

-

Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).

-

Radioligand: [³H]-mepyramine.

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of an unlabeled H1 antagonist like mianserin).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of [³H]-mepyramine and varying concentrations of the test compound.

-

Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Guinea Pig Ileum Assay for Antihistaminic Activity (Ex Vivo)

This classic pharmacological preparation is used to assess the functional antagonism of histamine-induced smooth muscle contraction.[10][11][12][13]

-

Materials:

-

Guinea pig ileum segment.

-

Tyrode's physiological salt solution.

-

Histamine solution (agonist).

-

Test compound (this compound).

-

Organ bath with aeration and temperature control (37°C).

-

Isotonic transducer and recording system (kymograph or digital equivalent).

-

-

Procedure:

-

Isolate a segment of the guinea pig ileum and mount it in an organ bath containing aerated Tyrode's solution at 37°C.

-

Allow the tissue to equilibrate under a slight tension.

-

Record a baseline of spontaneous contractions.

-

Establish a dose-response curve for histamine by adding increasing concentrations to the organ bath and recording the contractile response.

-

After washing the tissue and allowing it to return to baseline, incubate it with a fixed concentration of the test compound for a set period.

-

Re-establish the histamine dose-response curve in the presence of the test compound.

-

-

Data Analysis:

-

Compare the histamine dose-response curves in the absence and presence of the test compound.

-

A rightward shift in the dose-response curve indicates competitive antagonism.

-

The potency of the antagonist can be quantified by calculating the pA2 value from a Schild plot.

-

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity (In Vivo)

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[14][15][16][17][18]

Caption: Workflow for carrageenan-induced paw edema assay.

-

Animals:

-

Wistar rats or Swiss albino mice.

-

-

Materials:

-

Carrageenan solution (1% in sterile saline).

-

Test compound (this compound).

-

Positive control (e.g., Indomethacin).

-

Vehicle.

-

Plethysmometer or digital calipers.

-

-

Procedure:

-

Administer the test compound, positive control, or vehicle to different groups of animals (e.g., orally).

-

After a specified time (e.g., 60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each group compared to the baseline.

-

Determine the percentage inhibition of edema by the test compound and positive control relative to the vehicle control group.

-

Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA).

-

Capsaicin-Induced Cough Model for Antitussive Activity (In Vivo)

This model is used to evaluate the central and peripheral antitussive effects of a test compound.[19][20][21][22][23]

-

Animals:

-

Guinea pigs.

-

-

Materials:

-

Capsaicin (B1668287) solution for aerosolization.

-

Whole-body plethysmography chamber.

-

Aerosol generator.

-

Test compound (this compound).

-

Positive control (e.g., Codeine).

-

Vehicle.

-

-

Procedure:

-

Acclimatize the guinea pigs to the plethysmography chamber.

-

Administer the test compound, positive control, or vehicle to different groups of animals.

-

After a defined pretreatment time, place the animal in the chamber and expose it to an aerosol of capsaicin for a fixed duration.

-

Record the number of coughs during and immediately after the exposure period.

-

-

Data Analysis:

-

Compare the mean number of coughs in the treated groups to the vehicle control group.

-

Calculate the percentage inhibition of the cough reflex for each treatment group.

-

Determine the statistical significance of the antitussive effect.

-

Conclusion

This compound is a pharmacologically active compound with a primary role as a histamine H1 receptor antagonist, complemented by significant antitussive, anti-inflammatory, and sedative effects. Its molecular mechanism involves the antagonism of dopamine D2 and muscarinic acetylcholine receptors, with potential interactions within serotonergic and glutamatergic systems. While there is a notable lack of specific quantitative data on its receptor binding and functional potency, the established qualitative profile and its relationship to other phenothiazines provide a solid foundation for further investigation. The standardized experimental protocols detailed in this guide offer a framework for the systematic evaluation of this compound and novel compounds with similar pharmacological profiles. Future research should focus on generating precise quantitative data to fully elucidate its therapeutic potential and to refine its clinical applications.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Cas 13754-56-8,this compound HCL | lookchem [lookchem.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rjptsimlab.com [rjptsimlab.com]

- 11. Guinea Pig Ileum [sheffbp.co.uk]

- 12. rjptsimlab.com [rjptsimlab.com]

- 13. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 16. inotiv.com [inotiv.com]

- 17. researchgate.net [researchgate.net]

- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 19. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. physiology.elte.hu [physiology.elte.hu]

- 21. Pharmacological studies of allergic cough in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sinomenine Attenuated Capsaicin-Induced Increase in Cough Sensitivity in Guinea Pigs by Inhibiting SOX5/TRPV1 Axis and Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

Dioxopromethazine as a Phenothiazine Class Compound: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: An Overview of Dioxopromethazine

This compound is a derivative of the phenothiazine (B1677639) class of compounds, chemically identified as 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine[1]. It is the sulfone metabolite of promethazine, a well-known first-generation antihistamine[2][3]. This compound itself is recognized as an orally active antihistamine and is clinically used for the management of cough, expectoration, and asthmatic symptoms[4][5]. Its therapeutic applications also extend to local anesthesia[5]. As a member of the phenothiazine family, its pharmacological profile is not limited to antihistaminic effects but also includes sedative, antiemetic, and anticholinergic properties[2][3].

This technical guide aims to provide a comprehensive resource on this compound, consolidating available data on its chemical properties, mechanism of action, pharmacology, and the experimental methodologies relevant to its study.

Chemical and Physical Properties

A clear understanding of the physicochemical characteristics of a compound is fundamental for research and development. The key properties of this compound and its commonly used hydrochloride salt are summarized below.

| Property | This compound | This compound Hydrochloride |

| IUPAC Name | 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine | 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride |

| Molecular Formula | C₁₇H₂₀N₂O₂S | C₁₇H₂₀N₂O₂S·HCl |

| Molecular Weight | 316.42 g/mol | 352.88 g/mol |

| CAS Number | 13754-56-8 | 15374-15-9 |

| Synonyms | Prothanon, 9,9-Dioxopromethazine, Promethazine Sulfone | Prothanon hydrochloride, 9,9-Dioxopromethazine HCl |

| Appearance | White to yellowish powder or crystalline powder | Data not available |

| Melting Point | 127-129 °C | Data not available |

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound are attributable to its interaction with multiple receptor systems. Its primary mechanism involves the antagonism of histamine (B1213489) H1 receptors, but its activity at dopamine (B1211576) and muscarinic receptors also contributes to its overall pharmacological profile.

Histamine H1 Receptor Antagonism

This compound is a potent antagonist of the histamine H1 receptor[6][8]. By competitively blocking the binding of histamine to H1 receptors on various cell types, it mitigates the classic symptoms of allergic reactions, such as vasodilation, increased capillary permeability, and smooth muscle contraction.

References

- 1. biocompare.com [biocompare.com]

- 2. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Pharmacology of the new antihistaminic 9,9-dioxopromethazine (Prothanon)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

In Vitro Antihistaminic Profile of Dioxopromethazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dioxopromethazine is a phenothiazine-based compound with recognized antihistaminic and antiallergic properties.[1][2][3][4] As an antagonist of the histamine (B1213489) H1 receptor, it is of significant interest for the management of allergic conditions.[5] The in-vitro characterization of such compounds is a cornerstone of preclinical drug development, providing crucial data on potency, selectivity, and mechanism of action. This technical guide outlines the principal in-vitro assays employed to elucidate the antihistaminic effects of this compound.

Mechanism of Action: H1 Receptor Antagonism

The primary mechanism of action for this compound is the competitive antagonism of the histamine H1 receptor.[2][6] Histamine, a key mediator in allergic and inflammatory responses, exerts its effects by binding to H1 receptors on various cell types. This binding activates a Gq/11 G-protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade culminates in the physiological effects associated with allergic reactions, such as smooth muscle contraction and increased vascular permeability.[7] this compound, by blocking the H1 receptor, prevents the initiation of this signaling pathway.

Quantitative In Vitro Data

Direct quantitative in-vitro data for this compound is scarce in the available literature. However, to provide a framework for the expected potency of a phenothiazine (B1677639) antihistamine, the following table summarizes the H1 receptor binding affinity for the structurally similar compound, Promethazine.

| Compound | Assay | Receptor | Ligand | Ki (nM) | Source |

| Promethazine | Radioligand Binding | Histamine H1 | [³H]mepyramine | 1.4 | [8] |

Note: This data is for Promethazine and is intended to serve as a comparative reference for this compound due to structural similarity. Ki is the inhibitory constant, a measure of binding affinity; a lower Ki indicates higher affinity.

Key In Vitro Experimental Protocols

Histamine H1 Receptor Binding Assay

This assay quantifies the affinity of this compound for the histamine H1 receptor through competition with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the H1 receptor.

Materials:

-

Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human histamine H1 receptor.

-

Radioligand: [³H]mepyramine (a well-characterized H1 receptor antagonist).

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM Mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, [³H]mepyramine (at a concentration near its Kd), and varying concentrations of this compound. For total binding wells, no this compound is added. For non-specific binding wells, a high concentration of Mianserin is added.

-

Equilibration: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mast Cell Degranulation Assay

This assay assesses the ability of this compound to stabilize mast cells and inhibit the release of histamine and other inflammatory mediators.

Objective: To quantify the inhibitory effect of this compound on antigen-induced mast cell degranulation.

Materials:

-

Cell Line: RBL-2H3 (rat basophilic leukemia) cells, a common model for mast cells.

-

Sensitizing Agent: Anti-DNP IgE.

-

Antigen: DNP-HSA (dinitrophenyl-human serum albumin).

-

Test Compound: this compound hydrochloride.

-

Positive Control: A known mast cell stabilizer (e.g., cromolyn (B99618) sodium).

-

Lysis Buffer: To determine maximum histamine release.

-

Histamine Release Detection Kit: (e.g., ELISA-based).

Procedure:

-

Cell Culture and Sensitization: Culture RBL-2H3 cells and sensitize them overnight with anti-DNP IgE.

-

Pre-incubation: Wash the sensitized cells and pre-incubate them with varying concentrations of this compound or the positive control for a specified time (e.g., 30 minutes).

-

Antigen Challenge: Induce degranulation by adding DNP-HSA to the wells (except for the negative control wells).

-

Incubation: Incubate for a period to allow for histamine release (e.g., 1 hour).

-

Sample Collection: Centrifuge the plates and collect the supernatants.

-

Histamine Quantification: Measure the histamine concentration in the supernatants using a histamine detection kit according to the manufacturer's instructions.

Data Analysis:

-

Calculate the percentage of histamine release for each condition relative to the maximum release (from lysed cells).

-

Plot the percentage of inhibition of histamine release against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of histamine release.

Calcium Influx Assay

This functional assay measures the ability of this compound to block the increase in intracellular calcium that occurs upon H1 receptor activation.

Objective: To determine the effect of this compound on histamine-induced intracellular calcium mobilization.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human histamine H1 receptor.

-

Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

-

Agonist: Histamine.

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

-

Fluorescence Plate Reader: With kinetic reading capabilities.

Procedure:

-

Cell Plating: Plate the H1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.

-

Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's protocol.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate.

-

Histamine Stimulation: Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading. Then, inject histamine into the wells to stimulate the H1 receptor.

-

Kinetic Measurement: Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Normalize the data to the response induced by histamine alone.

-

Plot the percentage of inhibition of the calcium response against the logarithm of the this compound concentration.

-

Calculate the IC50 value for the inhibition of the calcium response.

Conclusion

The in-vitro evaluation of this compound's antihistaminic effects relies on a suite of well-established assays. While specific quantitative data for this compound remains to be published, the protocols and comparative data for related phenothiazines provided in this guide offer a robust framework for its characterization. H1 receptor binding assays are essential for determining its affinity, while mast cell degranulation and calcium influx assays provide critical insights into its functional antagonism and potential to stabilize mast cells. The application of these methodologies will be pivotal in fully elucidating the antihistaminic profile of this compound and its potential as a therapeutic agent for allergic disorders.

References

- 1. SMPDB [smpdb.ca]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 8. Promethazine - Wikipedia [en.wikipedia.org]

Dioxopromethazine: A Technical Analysis of Molecular Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine, a significant metabolite of the first-generation antihistamine promethazine (B1679618), presents a compelling case for detailed pharmacological investigation. As promethazine sulfone, its molecular structure, characterized by the oxidation of the sulfur atom in the phenothiazine (B1677639) ring, suggests a modulation of the parent compound's wide-ranging receptor activity. This technical guide provides an in-depth analysis of the molecular structure and functional pharmacology of this compound, drawing upon available data and the well-established profile of its parent compound. While specific quantitative data for this compound is limited in publicly accessible literature, this paper synthesizes existing knowledge to infer its functional properties and outlines the experimental protocols necessary for its comprehensive characterization. This document is intended to serve as a foundational resource for researchers engaged in the study of phenothiazine derivatives and the development of novel therapeutics.

Molecular Structure and Properties

This compound, chemically known as 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine, is a derivative of promethazine formed through the oxidation of the sulfur atom in the phenothiazine core.[1][2][3] This structural modification significantly alters the electronic and conformational properties of the molecule, which can be expected to influence its interaction with biological targets.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀N₂O₂S | [1] |

| IUPAC Name | 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine | [1] |

| Molecular Weight | 316.4 g/mol | [1] |

| SMILES Notation | CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C | [1] |

| Synonyms | Promethazine Sulfone, Prothanon, 9,9-Dioxopromethazine | [1][2][3] |

Functional Analysis and Mechanism of Action

The primary known functional aspects of this compound include:

-

Antihistaminic Activity : As a derivative of promethazine, a potent H1 receptor antagonist, this compound is expected to exhibit significant activity at histamine (B1213489) H1 receptors.[5][6] This antagonism is the basis for its use in allergic conditions.

-

Anticholinergic Activity : The phenothiazine scaffold is associated with antagonism at muscarinic acetylcholine (B1216132) receptors. This activity likely contributes to the antiemetic and antitussive effects of this compound.[2]

-

Dopamine (B1211576) Receptor Antagonism : Phenothiazines are well-characterized dopamine D2 receptor antagonists. This action is central to the antipsychotic and antiemetic effects of many drugs in this class.[5]

-

Serotonin (B10506) Receptor Interaction : Promethazine has shown affinity for serotonin receptors, particularly 5-HT2A and 5-HT2C subtypes.[6] It is plausible that this compound retains some of this activity.

Signaling Pathways

The interaction of this compound with its primary targets initiates intracellular signaling cascades. The diagram below illustrates the putative signaling pathway for its antihistaminic (H1 receptor antagonism) and antidopaminergic (D2 receptor antagonism) effects.

Caption: Putative signaling pathways of this compound.

Quantitative Data

Specific quantitative data on the receptor binding affinities and in vitro functional potencies of this compound are scarce in the available literature. The following table summarizes the limited quantitative information that has been reported.

| Parameter | Value | Species/System | Source |

| Antitussive Intensity | 6-11 times that of codeine | Not Specified | [7] |

| Stereoselective Pharmacokinetics | Significant differences in PK parameters between R- and S-enantiomers | Rat | [8] |

Further research is required to fully quantify the pharmacological profile of this compound.

Experimental Protocols

To facilitate further research into the molecular pharmacology of this compound, this section provides detailed methodologies for key experiments.

Radioligand Receptor Binding Assay (Histamine H1 Receptor)

This protocol is adapted from standard methodologies for determining the binding affinity of a test compound to the histamine H1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human histamine H1 receptor.

Materials:

-

Membrane preparations from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-mepyramine.

-

Test compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, [³H]-mepyramine (at a concentration close to its Kd), and the this compound dilution series.

-

To determine non-specific binding, a set of wells should contain a high concentration of a known H1 antagonist (e.g., mianserin).

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for H1 Receptor Binding Assay.

Dopamine D2 Receptor Functional Assay (cAMP Measurement)

This protocol outlines a cell-based functional assay to measure the antagonist activity of this compound at the dopamine D2 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a D2 receptor-mediated cAMP inhibition assay.

Materials:

-

A cell line expressing the human dopamine D2 receptor coupled to Gi (e.g., CHO-K1 or HEK293).

-

Dopamine (agonist).

-

Forskolin (B1673556) (to stimulate adenylate cyclase).

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Cell culture medium and supplements.

-

96-well cell culture plates.

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin and a concentration of dopamine that elicits a submaximal response (e.g., EC80).

-

Incubate for a time sufficient to allow for changes in intracellular cAMP levels (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve.

Caption: D2 Receptor Functional Assay Workflow.

Structure-Function Relationship and Future Directions

The addition of two oxygen atoms to the sulfur of the phenothiazine ring in this compound introduces a sulfone group, which is a strong electron-withdrawing group. This modification is expected to alter the planarity and electronic distribution of the tricyclic system, potentially impacting receptor binding and selectivity compared to promethazine. The increased polarity due to the sulfone group may also influence the pharmacokinetic properties of the molecule, such as its ability to cross the blood-brain barrier and its metabolic stability.

The limited available data, such as the enhanced antitussive potency compared to codeine, suggests that this compound is not merely an inactive metabolite but possesses its own distinct pharmacological profile. A thorough investigation into its receptor binding affinities (Ki values) at a panel of relevant receptors (histaminergic, dopaminergic, muscarinic, serotonergic, and adrenergic) is crucial to fully elucidate its mechanism of action and potential therapeutic applications. Furthermore, detailed pharmacokinetic studies in various species, including humans, are necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Future research should focus on:

-

Quantitative Pharmacology: Determining the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound at a comprehensive panel of CNS receptors.

-

Pharmacokinetics: Characterizing the full ADME profile of this compound in preclinical models and, if warranted, in humans.

-

In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of allergy, cough, nausea, and relevant CNS disorders.

-

Safety Pharmacology: Assessing the potential for off-target effects and adverse events.

By systematically addressing these knowledge gaps, the scientific community can gain a comprehensive understanding of the structure-function relationship of this compound and unlock its full therapeutic potential.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C17H20N2O2S | CID 63031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biocompare.com [biocompare.com]

- 5. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Pharmacological Profile of Dioxopromethazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine hydrochloride is a phenothiazine (B1677639) derivative with a well-established role as a potent antihistamine. Structurally similar to promethazine, it is distinguished by the presence of two oxygen atoms on the sulfur atom of the phenothiazine ring.[1] This modification influences its pharmacological profile, which extends beyond H1 receptor antagonism to include significant antitussive, antiasthmatic, and anti-inflammatory properties.[1] This document provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, including its mechanism of action, pharmacokinetics, and available quantitative data. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and development.

Introduction

This compound hydrochloride is a first-generation antihistamine belonging to the phenothiazine class of drugs.[2] It is clinically approved for the treatment of pruritus and urticaria.[3] Its therapeutic applications also encompass the management of cough and respiratory conditions such as acute and chronic bronchitis, owing to its potent antitussive and antiasthmatic effects.[1] Marketed in granule and tablet formulations, this compound hydrochloride is an orally active compound.[4][5][6]

Pharmacodynamics: Mechanism of Action

The primary mechanism of action of this compound hydrochloride is the competitive antagonism of the histamine (B1213489) H1 receptor.[2][3] By blocking the H1 receptor, it inhibits the effects of histamine, a key mediator in allergic and inflammatory responses.[7] Histamine, upon binding to H1 receptors, triggers a cascade of events including vasodilation, increased vascular permeability, and smooth muscle contraction, leading to the characteristic symptoms of allergy.[7] this compound hydrochloride effectively mitigates these symptoms.

Beyond its antihistaminic activity, this compound hydrochloride exhibits a multi-faceted pharmacological profile:

-

Antitussive Effects: It possesses a strong antitussive (cough-suppressing) effect, which is reported to be comparable to, or even exceed, that of codeine.[1] This action is attributed to the inhibition of the cough center and local spasmolytic activity.[1]

-

Antiasthmatic and Spasmolytic Effects: The compound has demonstrated a strong preventive effect against histamine-induced asthma and a potent antispasmodic effect on isolated smooth muscle.[1][8]

-

Anti-inflammatory and Local Anesthetic Properties: this compound hydrochloride also exerts anti-inflammatory and local anesthetic effects.[1]

-

Potential for Other Receptor Interactions: As a phenothiazine derivative, this compound hydrochloride may also interact with other receptor systems. Some reports suggest potential antidopaminergic and anticholinergic activities, including the blockade of dopamine (B1211576) D2 and muscarinic acetylcholine (B1216132) receptors.[2][9] Another source has suggested a potential dual-modulatory role involving dopamine D2 and serotonin (B10506) 5-HT2A/2C receptors, although this may pertain to a different but related compound.[10]

Histamine H1 Receptor Signaling Pathway

This compound hydrochloride exerts its primary therapeutic effect by blocking the signaling cascade initiated by histamine binding to the H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 protein.[11] The binding of histamine to the H1 receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[11] The increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a variety of cellular responses that underlie allergic and inflammatory symptoms.[11][12]

Figure 1: Histamine H1 Receptor Signaling Pathway and the Antagonistic Action of this compound Hydrochloride.

Pharmacokinetics

This compound hydrochloride is orally active and undergoes hepatic metabolism, with subsequent renal excretion of its metabolites.[2][4] A key characteristic of its pharmacokinetics is stereoselectivity.

Stereoselective Pharmacokinetics in Rats

A study utilizing a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method demonstrated significant differences in the main pharmacokinetic parameters between the R- and S-enantiomers of this compound (DPZ) in rats, indicating stereoselective pharmacokinetic behavior.[3] The study also confirmed that no chiral inversion of the enantiomers occurred during the assay.[3]

| Parameter | Description | Value/Observation | Reference |

| Linearity Range | The range over which the assay is accurate | 1.00 - 80.00 ng/mL for each enantiomer | [3] |

| LLOQ | Lower Limit of Quantitation | 1.00 ng/mL | [3] |

| Precision (RSD%) | Intra-day and inter-day variability | < 12.3% | [3] |

| Accuracy (RE%) | Deviation from the nominal concentration | -10.5% to 6.6% | [3] |

| Stereoselectivity | Pharmacokinetic differences between enantiomers | Significant differences (p < 0.05) in the main PK parameters of R- and S-DPZ were observed. | [3] |

| Chiral Inversion | Conversion of one enantiomer to the other | Did not occur during the assay. | [3] |

Table 1: Quantitative Parameters of the Enantioselective HPLC-MS/MS Method for this compound in Rat Plasma.[3]

Experimental Protocol: Quantification of this compound Enantiomers in Rat Plasma

The following protocol was established for the quantification of R- and S-Dioxopromethazine in rat plasma.[3]

1. Sample Preparation:

-

Alkalinize rat plasma with 1 M sodium carbonate (Na₂CO₃).

-

Perform liquid-liquid extraction of this compound enantiomers and the internal standard (Diphenhydramine) using ethyl acetate (B1210297).

2. Chromatographic Separation:

-

Column: Chiralpak AGP column (100 × 4.0 mm i.d., 5 μm).

-

Mobile Phase: Ammonium acetate (10 mM; pH 4.5) - methanol (B129727) (90:10, v/v).

-

Separation: Complete separation of R- and S-DPZ (Rs = 2.8) was achieved within 12 minutes.

3. Mass Spectrometric Detection:

-

Mode: Multiple Reaction Monitoring (MRM).

-

Transitions:

-

This compound enantiomers: m/z 317.2 → 86.1

-

Internal Standard (Diphenhydramine): m/z 256.2 → 167.1

-

Figure 2: Experimental Workflow for the Quantification of this compound Enantiomers in Rat Plasma.

Clinical Indications and Use

This compound hydrochloride is clinically indicated for the treatment of allergic skin conditions such as pruritus and urticaria.[3] It is also utilized for its antitussive properties in managing cough associated with acute and chronic bronchitis.[1]

Conclusion

This compound hydrochloride is a versatile phenothiazine derivative with a robust pharmacological profile centered on H1 receptor antagonism. Its clinical utility is further enhanced by its significant antitussive, antiasthmatic, and anti-inflammatory effects. The stereoselective nature of its pharmacokinetics highlights the importance of enantiomer-specific characterization in drug development. This technical guide provides a foundational understanding for researchers and scientists engaged in the study and development of this compound hydrochloride and related compounds. Further research is warranted to fully elucidate its receptor binding profile, establish detailed pharmacokinetic parameters in humans, and explore its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biocompare.com [biocompare.com]

- 6. [Research Material] Global Market for this compound Hydrochloride | マーケットリサーチセンター - Powered by ipros [pr.mono.ipros.com]

- 7. H1 antagonist - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. lookchem.com [lookchem.com]

- 10. What is this compound used for? [synapse.patsnap.com]

- 11. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Historical Development of Dioxopromethazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine, a phenothiazine (B1677639) derivative, emerged from the pharmacologically rich landscape of mid-20th century medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, historical development, and core scientific attributes of this compound. While detailed quantitative preclinical and clinical data in the public domain are limited, this document synthesizes the available information on its synthesis, physicochemical properties, and mechanism of action to serve as a foundational resource for the scientific community.

Introduction and Historical Context

This compound hydrochloride, chemically known as 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine, was first synthesized in the German Democratic Republic in 1967.[1] Its introduction into clinical practice followed in 1970.[1] As a derivative of phenothiazine, this compound belongs to a class of compounds that has yielded numerous drugs with diverse therapeutic applications, including antipsychotic, antihistaminic, and antiemetic agents. The development of this compound represents a specific branch of research focused on modifying the phenothiazine core to optimize its therapeutic profile, likely with the aim of enhancing certain activities while potentially mitigating others.

Physicochemical Properties

This compound hydrochloride is a white to off-white or yellowish crystalline powder with a bitter taste.[1] It is soluble in water and slightly soluble in ethanol.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₁ClN₂O₂S | [2] |

| Molecular Weight | 352.88 g/mol | [2] |

| CAS Number | 15374-15-9 | [2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 127-129 °C | [3] |

| Boiling Point | 502.7 °C at 760 mmHg | [2] |

| Density | 1.224 g/cm³ | [2] |

| LogP | 4.448 | [2] |

| pKa | 8.88 ± 0.50 (Predicted) | [3] |

Table 1: Physicochemical Properties of this compound Hydrochloride

Solubility

The solubility of this compound hydrochloride has been determined in various solvents at different temperatures. This information is critical for its formulation and purification processes. The mole fraction solubility of this compound hydrochloride in several common solvents is summarized in Table 2. The solubility generally increases with temperature in all tested solvents.[4]

| Solvent | Mole Fraction Solubility (x1) at 298.15 K |

| N-methyl-2-pyrrolidone (NMP) | 0.1332 |

| N,N-Dimethylformamide (DMF) | 0.0886 |

| Water | 0.0195 |

| Acetic Acid | 0.0158 |

| Methanol | 0.0078 |

| Ethanol | 0.0031 |

| Acetone | 0.0002 |

Table 2: Mole Fraction Solubility of this compound Hydrochloride in Various Solvents at 298.15 K. [4]

Synthesis of this compound

The primary route for the synthesis of this compound is through the oxidation of its parent compound, promethazine (B1679618).[1]

General Experimental Protocol: Oxidation of Promethazine Hydrochloride

Disclaimer: The following is a generalized protocol based on available literature and should be optimized and validated for laboratory use.

Materials:

-

Promethazine hydrochloride

-

Oxidizing agent (e.g., hydrogen peroxide, oxygen with a catalyst such as palladium acetate)[3]

-

Appropriate solvent (e.g., glacial acetic acid)[5]

-

Acid (e.g., sulfuric acid, if required by the specific oxidation method)[5]

-

Acetone[1]

-

Activated carbon[1]

-

Hydrochloric acid in a suitable solvent (for salt formation)

Procedure:

-

Dissolve promethazine hydrochloride in a suitable solvent, such as glacial acetic acid, in a reaction vessel equipped with a stirrer and temperature control.

-

Slowly add the oxidizing agent to the solution while maintaining a controlled temperature. The specific temperature and rate of addition will depend on the chosen oxidant. For instance, when using hydrogen peroxide in acetic acid, the reaction may be initiated at room temperature and then gently heated.[5]

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, and the crude this compound free base may be precipitated or extracted.

-

The crude product is then dissolved in a suitable solvent like acetone, and treated with activated carbon for decolorization.[1]

-

After filtration, a solution of hydrochloric acid in an appropriate solvent is added to precipitate this compound hydrochloride.

-

The resulting solid is collected by filtration, washed with a suitable solvent, and dried under vacuum to yield the final product.

Caption: General workflow for the synthesis of this compound Hydrochloride.

Mechanism of Action

This compound is a phenothiazine derivative and, like other members of this class, exhibits a multi-receptor antagonist profile.[6] Its therapeutic effects are believed to be mediated through its interaction with several neurotransmitter systems.[6][7]

-

Histamine H1 Receptor Antagonism: This is a primary mechanism contributing to its antihistaminic effects, making it useful in the treatment of allergic conditions such as urticaria and pruritus.[8]

-

Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the central nervous system is a hallmark of many phenothiazines and contributes to antipsychotic and antiemetic effects.[6]

-

Muscarinic Acetylcholine Receptor Antagonism: This anticholinergic activity can lead to side effects such as dry mouth and blurred vision but may also contribute to its anti-nausea effects.[6]

-

Serotonin (5-HT) Receptor Modulation: this compound is suggested to have a high affinity for 5-HT2A and 5-HT2C receptor subtypes, a property associated with atypical antipsychotics that may contribute to a broader efficacy profile.[7]

-

Glutamate (B1630785) Neurotransmission Modulation: Preliminary research suggests that this compound may also modulate glutamate pathways, which are increasingly recognized for their role in neuropsychiatric disorders.[7]

Caption: Proposed multi-receptor signaling pathways for this compound.

Preclinical and Clinical Development

Detailed preclinical and clinical data for this compound are not extensively reported in publicly accessible literature. Its clinical use has been noted for conditions such as urticaria and pruritus, consistent with its antihistaminic properties.

Preclinical Studies

Disclaimer: Specific in vivo studies for this compound are not widely available. The following describes general models used for assessing antihistaminic activity, for which the parent compound promethazine is well-characterized.

Animal Models for Antihistaminic Activity:

-

Histamine-induced bronchoconstriction in guinea pigs: This model assesses the ability of a compound to protect against histamine-induced airway constriction.

-

Passive cutaneous anaphylaxis (PCA) in rats or mice: This model evaluates the inhibition of allergic skin reactions.

-

Histamine-induced lethality in guinea pigs: This model determines the protective effect of a compound against a lethal dose of histamine.

Clinical Trials

Disclaimer: No comprehensive, publicly available data from large-scale, randomized controlled clinical trials for this compound were identified. Its documented use is primarily for allergic conditions.

The primary indications for which this compound has been clinically applied are related to its antihistaminic effects, including the management of urticaria and pruritus.[8]

Pharmacokinetics

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) for Quantification

Disclaimer: A specific, validated HPLC method for the quantification of this compound in human plasma was not found in the available literature. The following protocol is a general example based on methods for the parent compound, promethazine, and would require optimization and validation for this compound.

Objective: To quantify the concentration of this compound in biological matrices (e.g., plasma).

Instrumentation:

-

HPLC system with a UV or mass spectrometric (MS) detector.

-

Reversed-phase C18 or CN column.

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Buffer solution (e.g., potassium dihydrogen phosphate)

-

Internal standard (e.g., a structurally similar compound not present in the sample)

-

Extraction solvent (e.g., n-hexane with isopropanol)

General Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a known volume of plasma, add the internal standard.

-

Add an extraction solvent (e.g., n-hexane:isopropanol).

-

Vortex to mix and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. The exact ratio and pH should be optimized for optimal separation.

-

Flow Rate: Typically 1.0 mL/min.

-